molecular formula C20H26N2O3 B11548695 N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide

N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide

Cat. No.: B11548695
M. Wt: 342.4 g/mol
InChI Key: QMVRLWZVERPSJZ-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE is a hydrazide derivative that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a furan ring, a benzohydrazide moiety, and an octyloxy substituent, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE typically involves the condensation of furan-2-carbaldehyde with 4-(octyloxy)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE involves its interaction with molecular targets through its hydrazide and furan moieties. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(FURAN-2-YL)METHYLIDENE]-4-(OCTYLOXY)BENZOHYDRAZIDE is unique due to its octyloxy substituent, which imparts distinct hydrophobic properties and influences its reactivity and interaction with biological molecules. This makes it a valuable compound for developing new materials and exploring novel biological activities.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-4-octoxybenzamide

InChI

InChI=1S/C20H26N2O3/c1-2-3-4-5-6-7-14-24-18-12-10-17(11-13-18)20(23)22-21-16-19-9-8-15-25-19/h8-13,15-16H,2-7,14H2,1H3,(H,22,23)/b21-16+

InChI Key

QMVRLWZVERPSJZ-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.